![molecular formula C21H18N4O2 B11958764 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline CAS No. 200394-28-1](/img/structure/B11958764.png)
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline
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Overview
Description
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline is a complex organic compound with the molecular formula C21H18N4O2. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline typically involves multiple steps. One common method includes the reaction of 2-methyl-4-(4-nitrophenylazo)aniline with phthalic anhydride under specific conditions to form the isoindoline ring . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve solventless conditions to adhere to green chemistry principles .
Chemical Reactions Analysis
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Industry: It is used in the production of polymers, colorants, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . The compound may also inhibit the aggregation of β-amyloid proteins, which is a key factor in the development of Alzheimer’s disease .
Comparison with Similar Compounds
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline can be compared with other isoindoline derivatives such as:
2-(4-(4-nitrophenylazo)phenyl)isoindoline: This compound has a similar structure but lacks the methyl group, which may affect its biological activity and chemical reactivity.
Isoindoline-1,3-dione derivatives: These compounds have different functional groups and may exhibit different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse applications in various fields.
Properties
CAS No. |
200394-28-1 |
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Molecular Formula |
C21H18N4O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-(1,3-dihydroisoindol-2-yl)-3-methylphenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C21H18N4O2/c1-15-12-19(23-22-18-6-9-20(10-7-18)25(26)27)8-11-21(15)24-13-16-4-2-3-5-17(16)14-24/h2-12H,13-14H2,1H3 |
InChI Key |
CQJNHPGLJPTIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
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